molecular formula C11H13NO2 B2512807 2-(Cyclopropylamino)-5-methylbenzoic acid CAS No. 1247106-14-4

2-(Cyclopropylamino)-5-methylbenzoic acid

Cat. No.: B2512807
CAS No.: 1247106-14-4
M. Wt: 191.23
InChI Key: XMNFWFORFDBBNA-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-5-methylbenzoic acid is an organic compound with a unique structure that includes a cyclopropylamino group attached to a methylbenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-5-methylbenzoic acid typically involves the following steps:

    Formation of the cyclopropylamine: Cyclopropylamine can be synthesized via the reaction of cyclopropyl bromide with ammonia.

    Amination of methylbenzoic acid: The cyclopropylamine is then reacted with 5-methylbenzoic acid under suitable conditions to form the desired product. This reaction often requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis of cyclopropylamine: Using continuous flow reactors to produce cyclopropylamine efficiently.

    Catalytic amination: Employing high-throughput catalytic systems to facilitate the amination of 5-methylbenzoic acid with cyclopropylamine.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylamino)-5-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-5-methylbenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways by modulating the activity of key proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-4-methylbenzoic acid: Similar structure but with a different position of the methyl group.

    2-(Cyclopropylamino)-5-ethylbenzoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(Cyclopropylamino)-5-methylbenzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(cyclopropylamino)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-2-5-10(12-8-3-4-8)9(6-7)11(13)14/h2,5-6,8,12H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFWFORFDBBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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